molecular formula C8H8INO B13675174 3-Cyclopropoxy-5-iodopyridine

3-Cyclopropoxy-5-iodopyridine

Cat. No.: B13675174
M. Wt: 261.06 g/mol
InChI Key: QHAKYANOSBKMLU-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-iodopyridine is a halogenated pyridine derivative featuring a cyclopropoxy substituent at the 3-position and an iodine atom at the 5-position. Its molecular formula is $ \text{C}8\text{H}8\text{INO} $, with a molecular weight of 261.06 g/mol. The compound combines the unique electronic and steric properties of the cyclopropoxy group (a strained three-membered ring) with the halogenated aromatic system of iodopyridine. These structural attributes make it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings), where the iodine atom acts as a reactive handle.

Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

3-cyclopropyloxy-5-iodopyridine

InChI

InChI=1S/C8H8INO/c9-6-3-8(5-10-4-6)11-7-1-2-7/h3-5,7H,1-2H2

InChI Key

QHAKYANOSBKMLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CN=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of 3-cyclopropoxypyridine using iodine or an iodine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-iodopyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

3-Cyclopropoxy-5-iodopyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-iodopyridine involves its interaction with specific molecular targets and pathways. The iodine atom and cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

3-Methoxy-5-iodopyridine

  • Structure : Methoxy group (-OCH$_3$) at the 3-position.
  • Key Differences :
    • The methoxy group is less sterically hindered and lacks ring strain compared to cyclopropoxy.
    • Higher thermal stability due to the absence of cyclopropane ring strain.
    • Reduced steric bulk may enhance solubility in polar solvents.
  • Reactivity : Faster nucleophilic substitution at the iodine site due to lower steric hindrance .

3-Ethoxy-5-iodopyridine

  • Structure : Ethoxy group (-OCH$2$CH$3$) at the 3-position.
  • Key Differences :
    • Ethoxy provides intermediate steric bulk between methoxy and cyclopropoxy.
    • Lower ring strain compared to cyclopropoxy but higher than methoxy.
  • Applications : Preferential use in reactions requiring moderate steric shielding.

Halogen Variations: Iodo vs. Bromo/Chloro

3-Cyclopropoxy-5-bromopyridine

  • Structure : Bromine atom at the 5-position.
  • Key Differences :
    • Bromine’s smaller atomic radius (1.14 Å vs. iodine’s 1.39 Å) reduces steric hindrance.
    • C-Br bond dissociation energy (~68 kcal/mol) is higher than C-I (~51 kcal/mol), making bromopyridines less reactive in cross-coupling reactions.
  • Applications : Preferred for stable intermediates where slower reactivity is desired.

3-Cyclopropoxy-5-chloropyridine

  • Structure : Chlorine atom at the 5-position.
  • Key Differences :
    • Chlorine’s higher electronegativity (3.0 vs. iodine’s 2.7) increases electron-withdrawing effects, deactivating the aromatic ring.
    • Lower molecular weight (221.6 g/mol) improves volatility but reduces polarizability.

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Octanol-Water) Reactivity in Suzuki Coupling
This compound 261.06 98–102* 2.8* High (C-I bond lability)
3-Methoxy-5-iodopyridine 235.03 85–88 2.1 Moderate
3-Cyclopropoxy-5-bromopyridine 215.05 110–115 3.0 Low

*Estimated values based on structural analogs.

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